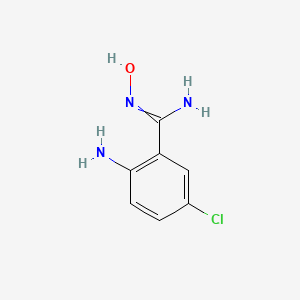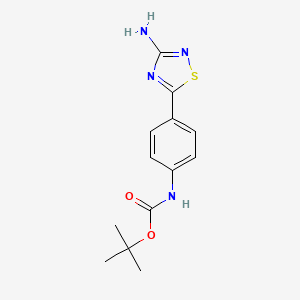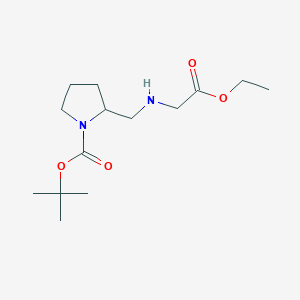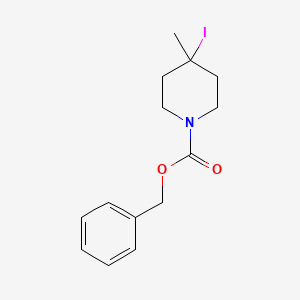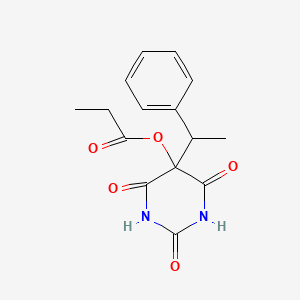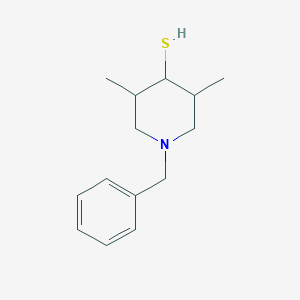
1-Benzyl-3,5-dimethylpiperidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,5-dimethylpiperidine-4-thiol is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group, two methyl groups at positions 3 and 5, and a thiol group at position 4 on the piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of 1-Benzyl-3,5-dimethylpiperidine-4-thiol can be achieved through several synthetic routesThe reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial production methods may involve the use of more scalable processes, such as continuous flow hydrogenation and automated synthesis platforms. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
1-Benzyl-3,5-dimethylpiperidine-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding piperidine derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides or sulfonic acids, while reduction reactions yield the corresponding piperidine derivatives.
Scientific Research Applications
1-Benzyl-3,5-dimethylpiperidine-4-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,5-dimethylpiperidine-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the benzyl and methyl groups contribute to the compound’s overall hydrophobicity, influencing its binding affinity to various molecular targets .
Comparison with Similar Compounds
1-Benzyl-3,5-dimethylpiperidine-4-thiol can be compared with other similar compounds, such as:
3,5-Dimethylpiperidine: Lacks the benzyl and thiol groups, making it less reactive in certain chemical reactions.
1-Benzylpiperidine: Lacks the methyl and thiol groups, resulting in different chemical and biological properties.
4-Thiopyridine: Contains a thiol group but lacks the piperidine ring structure, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Properties
Molecular Formula |
C14H21NS |
|---|---|
Molecular Weight |
235.39 g/mol |
IUPAC Name |
1-benzyl-3,5-dimethylpiperidine-4-thiol |
InChI |
InChI=1S/C14H21NS/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3 |
InChI Key |
BRPHQTWLZRAHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(C1S)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)

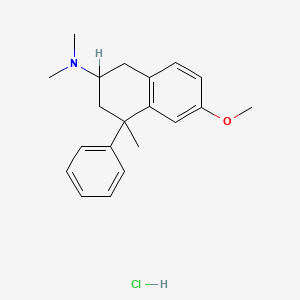

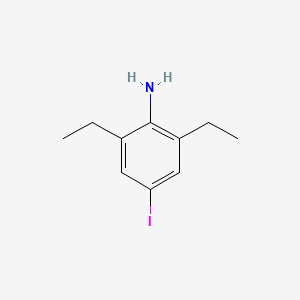
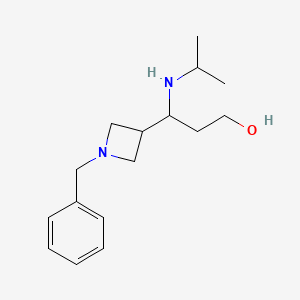
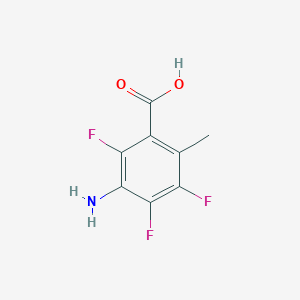
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
